REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[C:4]([CH3:10])[CH:3]=1.[OH-:11].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].[OH2:19]>>[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[C:4]([C:10]([OH:19])=[O:11])[CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
177 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(S1)C(=O)O)C
|
Name
|
|
Quantity
|
720 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
513 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed twice with 1 N NaOH and twice with water
|
Type
|
CUSTOM
|
Details
|
The resulting white precipitate was collected on a medium
|
Type
|
CUSTOM
|
Details
|
fitted glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed twice with cold water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(S1)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |